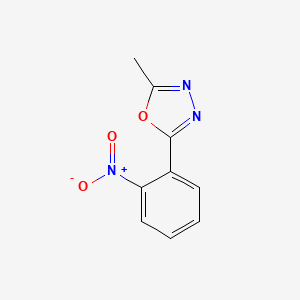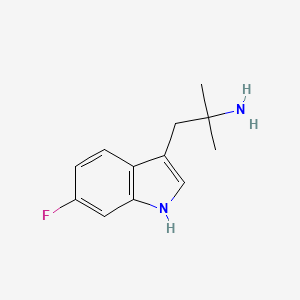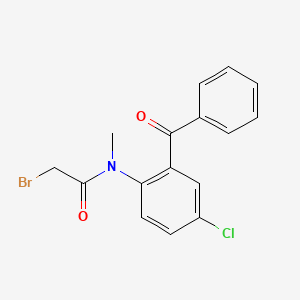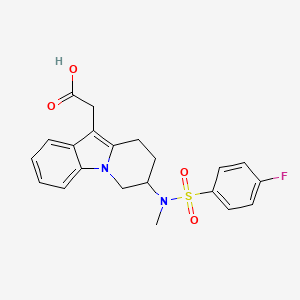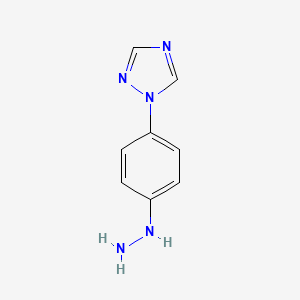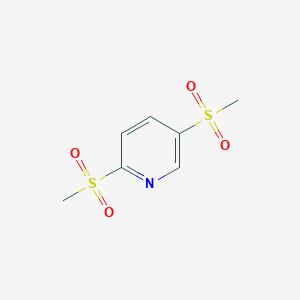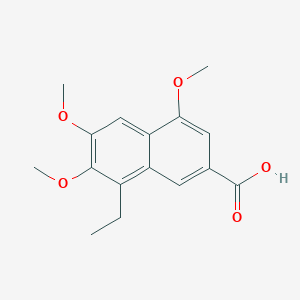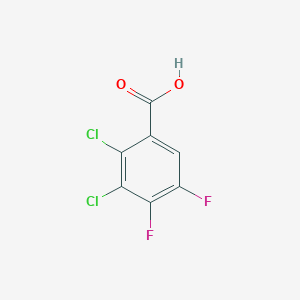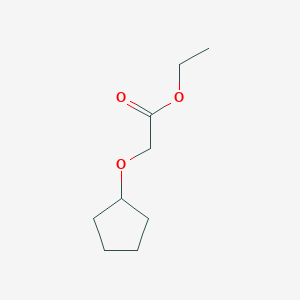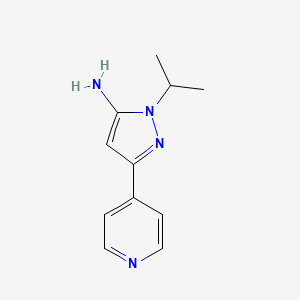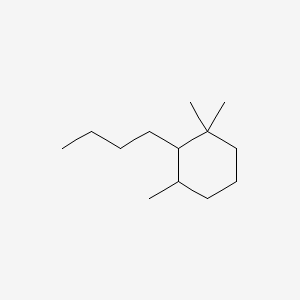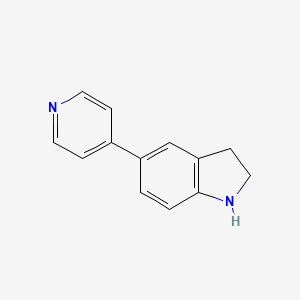
5-(Pyridin-4-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-4-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)indoline typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Suzuki–Miyaura coupling, which uses boron reagents to form carbon-carbon bonds under palladium catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the aforementioned synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acid catalysts.
Major Products:
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: N-alkylated indoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-4-yl)indoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Pyridin-4-yl)indoline involves its interaction with various molecular targets. The indoline moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, while the pyridine ring can coordinate with metal ions and participate in π-π stacking interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.
Pyridine: A simple aromatic ring with nitrogen at one position.
Indoline: A reduced form of indole with a saturated nitrogen-containing ring.
Uniqueness: 5-(Pyridin-4-yl)indoline is unique due to the presence of both an indoline and a pyridine ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Eigenschaften
CAS-Nummer |
90679-08-6 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-4,6-7,9,15H,5,8H2 |
InChI-Schlüssel |
DAQYEMLWVIQCRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B8777192.png)
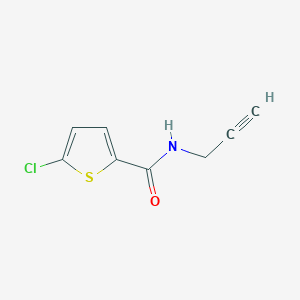
![6,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B8777201.png)
